molecular formula C9H14N2O B13274728 2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol

2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol

Cat. No.: B13274728
M. Wt: 166.22 g/mol
InChI Key: RRJHTTVGIGLRDK-UHFFFAOYSA-N
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Description

2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of ethanolamine, where the amino group is substituted with a pyridin-3-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol typically involves the reaction of 3-pyridinecarboxaldehyde with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxaldehyde, while reduction could produce more saturated amines.

Scientific Research Applications

2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(Pyridin-3-yl)ethyl]amino}ethan-1-ol is unique due to its combination of a pyridine ring and an ethanolamine backbone. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-pyridin-3-ylethylamino)ethanol

InChI

InChI=1S/C9H14N2O/c1-8(11-5-6-12)9-3-2-4-10-7-9/h2-4,7-8,11-12H,5-6H2,1H3

InChI Key

RRJHTTVGIGLRDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NCCO

Origin of Product

United States

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